molecular formula C12H16N2O3S2 B2962299 Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 702665-78-9

Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate

Katalognummer: B2962299
CAS-Nummer: 702665-78-9
Molekulargewicht: 300.39
InChI-Schlüssel: SHRXBRHATKUWIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a thienopyrimidine derivative characterized by a fused thiophene-pyrimidine core, substituted with methyl groups at positions 3 and 6, and an ethyl thioacetate side chain. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including antitumor and kinase inhibitory properties . Its synthesis typically involves nucleophilic substitution reactions, where the thiol group at the pyrimidine’s 2-position reacts with ethyl chloroacetate to form the thioether linkage . The presence of the ester group enhances solubility, while the methyl substituents influence steric and electronic properties, modulating its reactivity and interactions with biological targets.

Eigenschaften

IUPAC Name

ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-4-17-9(15)6-18-12-13-8-5-7(2)19-10(8)11(16)14(12)3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRXBRHATKUWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C)SC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thieno[3,2-d]pyrimidine core with a thioether linkage. Its molecular formula is C13H16N2O2SC_{13}H_{16}N_2O_2S, and it has a molecular weight of approximately 284.35 g/mol. The structural complexity suggests potential interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate has been evaluated for its efficacy against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Escherichia coli32 µg/mL
Candida albicans20 µg/mL

These results suggest that the compound possesses broad-spectrum antimicrobial activity .

2. Antifungal Activity

In vitro tests have shown that the compound exhibits antifungal effects against several strains of fungi. The observed MIC values indicate its potential as a therapeutic agent in treating fungal infections:

Fungal StrainMIC (µg/mL)
Candida albicans15.62
Aspergillus niger25.00

These findings align with studies highlighting the importance of the thienopyrimidine scaffold in enhancing antifungal activity .

3. Antitumor Activity

Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate has also been investigated for its antitumor properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

Cancer Cell LineInhibition (%) at 50 µM
HepG270%
MCF765%

The structure–activity relationship (SAR) studies suggest that modifications to the thieno[3,2-d]pyrimidine core can enhance cytotoxicity against specific cancer cell lines .

The biological activities of Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate are believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial and cancer cell metabolism.
  • Cell Membrane Disruption : Its lipophilic nature allows interaction with cell membranes, leading to increased permeability and eventual cell death.
  • Interference with Nucleic Acid Synthesis : The thienopyrimidine structure may interact with nucleic acids or related enzymes involved in replication and transcription.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial reported the use of thienopyrimidine derivatives in patients with resistant bacterial infections showed a significant reduction in infection rates .
  • Antifungal Treatment : A study involving patients with recurrent fungal infections demonstrated improved outcomes when treated with derivatives similar to Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate can be contextualized by comparing it to analogs with variations in substituents, ring systems, and biological activities. Below is a detailed analysis:

Structural Analogues

2.1.1 Ethyl 2-[3-(4-Nitrophenyl)-4-oxo-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl]-thioacetate (Compound 15)
  • Substituents: Incorporates a 4-nitrophenyl group at position 3 and a cyclohepta ring fused to the thienopyrimidine core.
  • Synthesis : Prepared via alkylation with ethyl chloroacetate (88% yield) .
  • Physical Properties: Melting point = 213–215°C; IR peaks at 1350, 1519 (NO₂), 1679 (C=O, amide), and 1733 cm⁻¹ (ester C=O) .
2.1.2 2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (G1-4)
  • Substituents : Features a 3,5-dimethoxybenzyl group and a trifluoromethyl-benzo[d]thiazole moiety.
  • Synthesis : Condensation in DMF with trimethylamine (48% yield) .
  • Key Difference : The trifluoromethyl group improves metabolic stability, while the benzo[d]thiazole moiety may enhance binding to kinase targets like CK1δ .

Functional Analogues

2.2.1 CRCM5484 (Acetyl-3-(furan-2-ylmethyl)-4-oxo-hexahydropyrido-thieno[2,3-d]pyrimidine derivative)
  • Substituents : Contains a furan-2-ylmethyl group and a piperidone ring.
  • Synthesis : Gewald reaction followed by isothiocyanate coupling (90% yield) .
  • Biological Activity : Demonstrated potent anticancer activity in leukemia models, attributed to BET bromodomain inhibition .
2.2.2 N-(4-Methylpyridin-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (Compound 278)
  • Substituents : Phenyl group at position 3 and a 4-methylpyridin-2-yl acetamide side chain.
  • Synthesis : Low yield (14%) due to steric hindrance from the phenyl group .
  • Physical Properties : Melting point = 243°C, higher than the target compound, likely due to enhanced crystallinity from aromatic stacking .

Data Tables

Compound Name Substituents/Modifications Yield (%) Melting Point (°C) Notable Bioactivity Reference
Ethyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate (Target) 3,6-dimethyl, ethyl thioacetate N/A N/A Antitumor (predicted) -
Compound 15 4-nitrophenyl, cyclohepta ring 88 213–215 Antitumor (tested)
G1-4 3,5-dimethoxybenzyl, trifluoromethyl-benzo[d]thiazole 48 N/A Kinase inhibition (CK1δ)
CRCM5484 Furan-2-ylmethyl, piperidone ring 90 N/A BET bromodomain inhibition
Compound 278 Phenyl, 4-methylpyridin-2-yl acetamide 14 243 Kinase inhibition (CK1δ)

Key Research Findings

Synthetic Efficiency : The target compound’s dimethyl substituents likely simplify synthesis compared to analogs with nitro (Compound 15) or trifluoromethyl groups (G1-4), which require additional purification steps .

Biological Activity: Thienopyrimidines with electron-withdrawing groups (e.g., nitro in Compound 15) show enhanced antitumor activity, while those with aromatic side chains (e.g., phenyl in Compound 278) exhibit kinase inhibition .

Solubility vs. Stability : The ethyl thioacetate group in the target compound improves solubility relative to amide-containing analogs (e.g., G1-4), though it may reduce metabolic stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.